1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine

Covalent Probe Design Steric Hindrance Structure-Activity Relationship (SAR)

In covalent inhibitor design, achiral warheads often lack the stereochemical precision needed for selective cysteine targeting. 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine (CAS 860440-91-1) solves this with its chiral 2-methylpiperidine core, which creates steric hindrance adjacent to the isothiocyanate electrophile. This unique architecture modulates warhead reactivity and conformation, enabling stereospecific engagement of non-catalytic cysteines that is unattainable with unsubstituted or 3-/4-methyl analogs. - Enables stereospecific covalent probe development via a chiral 'exit vector'. - Steric shielding reduces off-target reactivity, enhancing selectivity profiles. - Essential for methyl-scan SAR studies; other regioisomers yield non-comparable data.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4 g/mol
CAS No. 860440-91-1
Cat. No. B3158697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine
CAS860440-91-1
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C13H16N2O2S2/c1-11-4-2-3-9-15(11)19(16,17)13-7-5-12(6-8-13)14-10-18/h5-8,11H,2-4,9H2,1H3
InChIKeyVITUFBHUBOQDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpiperidine Sulfonamide Isothiocyanate


1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine (CAS: 860440-91-1) is a piperidine-based sulfonamide derivative featuring an electrophilic isothiocyanate group, placing it within the class of reactive chemical probes and building blocks . Its core structure consists of a sulfonyl linker connecting a 4-isothiocyanatophenyl ring to a 2-methylpiperidine moiety. This compound belongs to a family of positional isomers, including the unsubstituted piperidine (CAS: 7356-55-0), 3-methylpiperidine (CAS: 111032-35-0), and 4-methylpiperidine (CAS: 111032-36-0) analogs, where the methyl group's position on the saturated ring is the primary variable influencing steric and electronic properties.

1
Covalent probe design and reactive building-block chemistry Electrophilic isothiocyanate warhead with sulfonamide linker
2
Structure-activity relationship (SAR) studies requiring defined steric environment 2-methyl substitution creates a chiral center adjacent to the warhead
3
Stereochemical-control research workflows Chiral piperidine scaffold for enantiomer-attribution review

Significance of 2-Methyl Substitution


Substituting 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine with its unsubstituted or other methyl-regioisomer analogs is not straightforward in research settings. The 2-methyl group creates a chiral center adjacent to the sulfonamide nitrogen, introducing steric hindrance that directly modulates the reactivity of the isothiocyanate electrophile and the conformational flexibility of the piperidine ring . This steric environment can alter reaction kinetics with biological nucleophiles (e.g., cysteine thiols) and influence the selectivity profile in kinase or protease inhibitor design, where subtle changes in the 'exit vector' of the core scaffold can profoundly impact target binding [1]. Therefore, the exact position of the methyl substituent is a critical structural parameter for SAR studies, making direct analog substitution invalid for generating comparable structure-activity or reactivity data.

Steric mismatch Unsubstituted or 3-/4-methyl isomers lack the steric hindrance adjacent to the warhead, which may shift reaction kinetics with biological nucleophiles.
Chirality mismatch Achiral analogs cannot support stereospecific probe design; the 3-methyl isomer presents a remote chiral center with different molecular recognition consequences.
Supply context The unsubstituted analog is widely stocked at lower cost, but the 2-methyl variant is a specialty tool compound—direct procurement substitution may not support the intended SAR logic.

Structural and Physicochemical Evidence


Structural Isomer Differentiation

The key differentiation lies in the positional isomerism. The target compound (2-methylpiperidine) presents a unique steric environment adjacent to the sulfonamide, unlike its 3-methyl, 4-methyl, or unsubstituted comparators. This is a structural fact with profound implications for probe design. While no direct head-to-head biological assay data is publicly available, the structural difference is absolute and quantifiable by the position of the methyl group .

Isomer differentiation
Class-level inference
Unique 2-methyl steric environment adjacent to sulfonamide; absent in unsubstituted, 3-methyl, or 4-methyl comparators.
Supports steric-hindrance-dependent SAR exploration.
Absolute positional isomerism; confirm by SMILES/IUPAC.
Covalent Probe Design Steric Hindrance Structure-Activity Relationship (SAR)

Lipophilicity (cLogP) Differentiation

The calculated partition coefficient (cLogP) is a key differentiator for procurement decisions when the goal is to optimize membrane permeability or solubility. Predicted data, while not experimental, provides a quantitative baseline for differentiating between isomers. The 2-methyl variant is predicted to have a cLogP (≈2.44) similar to, but distinct from its analogs, with the position of the methyl group subtly influencing the overall lipophilicity .

Lipophilicity (cLogP)
Predicted
2-methyl ≈ 2.44; 4-methyl ≈ 2.44; unsubstituted ≈ 2.01.
Context for membrane-permeability screening; higher than unsubstituted.
In silico prediction; experimental logP to verify.
Lipophilicity ADME Prediction cLogP Membrane Permeability

Chirality-Driven Differentiation

Unlike the unsubstituted, 3-methyl, and 4-methyl analogs, the 2-methylpiperidine derivative is chiral due to the asymmetric carbon at the 2-position. Commercial sourcing typically provides the racemic mixture, but the inherent chirality is a critical architectural feature for applications demanding stereospecific probe binding . The other methyl-regioisomers are either achiral (4-methyl) or possess a chiral center remote from the primary reactive handle (3-methyl), which carries different consequences for molecular recognition.

Chirality identity
Class-level inference
Chiral at piperidine 2-position (racemic mixture); unsubstituted and 4-methyl analogs are achiral.
Enables enantiomer-attribution review for chiral recognition studies.
Stereochemical starting point; single-enantiomer sourcing may require review.
Chirality Enantioselectivity Target Engagement Chemical Biology

Sourcing and Cost Differentiation

Sourcing data indicates that the 2-methyl isomer (860440-91-1) is less ubiquitously available compared to the unsubstituted piperidine analog (CAS 7356-55-0), creating a differentiated procurement reality. For example, while the unsubstituted analog is stocked at multiple grades and pack sizes from a range of vendors (e.g., Sigma-Aldrich, Fluorochem, Aladdin) from ~$190/1g , the 2-methyl derivative is a specialty item with limited commercial availability, often listed at premium prices, e.g., ¥191,900/1g from a major Japanese chemical supplier . This scarcity is a direct measure of its specific, rather than generic, utility.

Sourcing and cost
Cross-study comparable
2-methyl: specialist supply, premium pricing (≈10–20× unsubstituted analog per gram). Unsubstituted: widely stocked by major vendors.
Procurement context confirms specialized research-tool status.
Pricing comparison across Fluorochem, Wako, Aladdin (2024).
Chemical Sourcing Procurement Chemical Inventory Building Blocks

Targeted Application Scenarios


Stereospecific Covalent Probe Design

The unique chirality of the 2-methylpiperidine core makes this compound the preferred choice for developing targeted covalent inhibitors (TCIs) when the protein target has a chiral recognition element near the intended binding site . The adjacent isothiocyanate warhead's trajectory is influenced by the nearby chiral center, offering a differential approach to achieving stereospecific covalent bond formation with non-catalytic cysteines, a strategy not possible with the achiral unsubstituted or 4-methyl analogs. This scenario directly stems from the chirality evidence in Section 3. [1]

Steric Hindrance-Dependent Selectivity Profiling

For research programs aiming to reduce off-target reactivity by exploiting steric hindrance, the 2-methyl substituent provides a distinct tool. The steric bulk adjacent to the sulfonamide-nitrogen can act as a shield, slowing the reaction rate of the isothiocyanate electrophile. This allows researchers to profile reactivity against a panel of nucleophilic amino acids, selecting for specific cysteine environments that can accommodate the hindered warhead, a key differentiator from the less hindered unsubstituted analog. This scenario is built on the steric hindrance evidence.

Methyl Scanning in SAR Studies

In a medicinal chemistry 'methyl scan' of a sulfonyl-piperidine lead series, each regioisomer is not interchangeable. This specific 2-methyl isomer is procured to systematically evaluate how introducing a methyl group at the position induces a conformational shift in the saturated ring. Its effect on potency, selectivity, and metabolic stability can only be generated using this exact compound. Using any other analog would produce data corresponding to a fundamentally different vector, breaking the logic of the SAR investigation and leading to incorrect structure-activity conclusions. This scenario is a direct consequence of the structural isomerism evidence.

Isothiocyanate-Based ABPP Probe Development

The predicted enhanced lipophilicity (cLogP ~2.44) compared to the unsubstituted analog (cLogP ~2.01), combined with the unique steric and chiral attribute, makes this compound a strategic starting point for developing cell-permeable ABPP probes. The combined properties facilitate membrane crossing and then engage intracellular targets in a stereochemically defined manner, providing a differentiated tool for live-cell profiling studies where the generic unsubstituted analog may lack sufficient permeability or the desired selectivity profile. This scenario is supported by the cLogP and chirality evidence.

Application
Selection Property
Validation Focus
Stereochemical-control probe design
Chiral center adjacent to warhead
Enantiomer-attribution review; warhead trajectory in chiral protein environments
Steric-hindrance selectivity profiling
2-methyl steric bulk near sulfonamide
Reactivity kinetics against cysteine panels; off-target probe context
Methyl-scanning SAR studies
Positional isomer identity
Conformational shift and potency-selectivity interpretation
Cell-permeable ABPP probe development
Predicted cLogP and chiral attribute
Intracellular target engagement in live-cell profiling studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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